2-[2-(hydroxymethyl)phenyl]acetic Acid
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Overview
Description
2-[2-(hydroxymethyl)phenyl]acetic acid is an organic compound that features a phenyl ring substituted with a hydroxymethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydroxymethylation of phenylacetic acid. This reaction typically employs formaldehyde and a base such as sodium hydroxide under controlled conditions to introduce the hydroxymethyl group onto the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 2-(2-carboxyphenyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2-methylphenyl)acetic acid.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-(2-carboxyphenyl)acetic acid
Reduction: 2-(2-methylphenyl)acetic acid
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-[2-(hydroxymethyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(2-carboxyphenyl)acetic acid: An oxidized form of 2-[2-(hydroxymethyl)phenyl]acetic acid with different chemical properties.
2-(2-methylphenyl)acetic acid: A reduced form with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXESBHJCRFUPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001743 |
Source
|
Record name | [2-(Hydroxymethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81065-81-8 |
Source
|
Record name | Benzeneacetic acid, alpha-hydroxy-ar-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(Hydroxymethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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